

An In-depth Technical Guide to the Physical and Chemical Properties of Neopentylacetylene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4,4-dimethylpent-1-yne*

Cat. No.: B3377554

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Neopentylacetylene, systematically known as 3,3-dimethyl-1-butyne, is a terminal alkyne of significant interest in organic synthesis and medicinal chemistry. Its unique structural feature, a sterically demanding tert-butyl group adjacent to the acetylene moiety, imparts distinct physical and chemical properties that are leveraged in various synthetic applications, most notably in the pharmaceutical industry as a key intermediate in the synthesis of the antifungal agent terbinafine.[1][2] This guide provides a comprehensive overview of the core physical and chemical characteristics of neopentylacetylene, detailed experimental protocols, and an exploration of its relevance in drug development.

Physical and Chemical Properties

Neopentylacetylene is a colorless, highly flammable liquid with a characteristic pungent odor.[3] It is sparingly soluble in water but miscible with common organic solvents such as chloroform, benzene, and toluene.[1][2][3] The physical and chemical properties of neopentylacetylene are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₀	[1]
Molecular Weight	82.14 g/mol	
CAS Number	917-92-0	[1]
Boiling Point	37-38 °C	[1] [2]
Melting Point	-78 °C	[1] [2]
Density	0.667 g/mL at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.374	[2]
Flash Point	< -34 °C	[4]
Solubility	Miscible with chloroform, benzene, and toluene; immiscible with water.	[1] [2]
Stability	Stable, but highly flammable. Forms explosive mixtures with air.	[2]
Incompatibilities	Strong oxidizing agents.	

Spectroscopic Data

The spectroscopic data for neopentylacetylene are crucial for its identification and characterization. The key features of its ¹H NMR, ¹³C NMR, and IR spectra are outlined below.

Spectrum	Peak Assignment	Chemical Shift (δ) / Wavenumber	Reference
^1H NMR	Acetylenic proton (-C≡C-H)	~2.06 ppm	[5]
tert-Butyl protons (-C(CH ₃) ₃)	Not explicitly found, but expected around 1.2 ppm		
^{13}C NMR	Quaternary carbon (-C(CH ₃) ₃)	~27.5 ppm	[6]
Methyl carbons (-C(CH ₃) ₃)	~31.0 ppm	[6]	
Acetylenic carbon (-C≡CH)	~68.0 ppm	[6]	
Acetylenic carbon (-C≡CH)	~88.0 ppm	[6]	
IR Spectroscopy	≡C-H stretch (terminal alkyne)	3260-3330 cm ⁻¹ (strong, narrow)	[5]
C≡C stretch	2100-2260 cm ⁻¹ (weak)	[5][7]	
C-H bend	610-700 cm ⁻¹	[5]	

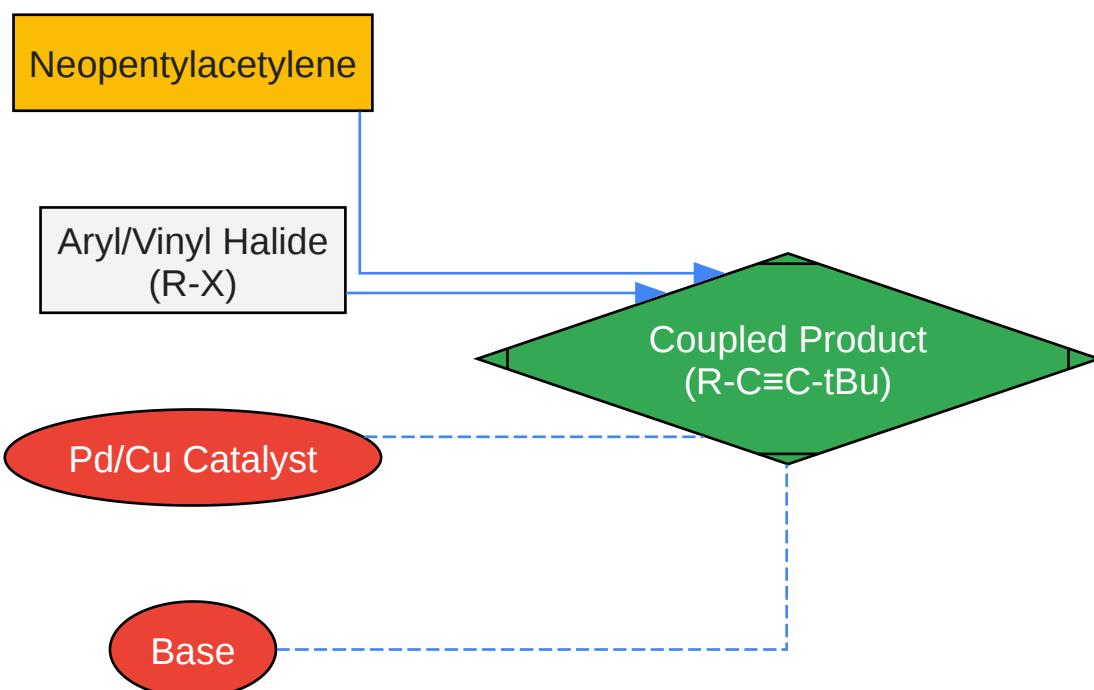
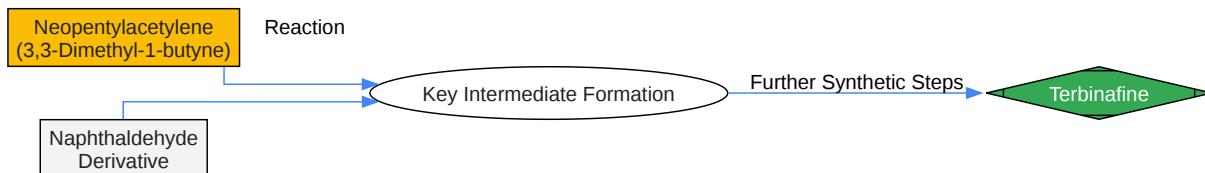
Experimental Protocols

1. Synthesis of Neopentylacetylene via Dehydrohalogenation

A common method for the synthesis of neopentylacetylene is the dehydrohalogenation of a suitable precursor, such as 1,1-dichloro-3,3-dimethylbutane or 1-bromo-3,3-dimethyl-1-butene, using a strong base like potassium tert-butoxide.[1] While a detailed, step-by-step protocol from a peer-reviewed source was not found in the search, the general procedure involves reacting the haloalkane or haloalkene with a strong base in a suitable solvent, followed by workup and purification.

2. Sonogashira Coupling Reaction with Neopentylacetylene

Neopentylacetylene is a valuable coupling partner in Sonogashira reactions, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.



Experimental Protocol:

- To a mixture of the appropriate bromoaldehyde derivative (1.00 mmol, 1.0 equiv), $\text{PdCl}_2(\text{PPh}_3)_2$ (35 mg, 0.05 mmol, 0.05 equiv), and CuI (19 mg, 0.10 mmol, 0.10 equiv), add triethylamine (3.3 mL, 0.3 M).^[3]
- Add neopentylacetylene (1.20 mmol, 1.2 equiv) dropwise to the reaction mixture.^[3]
- Stir the resulting mixture overnight at 50 °C.^[3]
- Upon completion of the reaction, dissolve the mixture in ethyl acetate and wash the filtrate with a saturated aqueous solution of NH_4Cl until the pH of the aqueous phase becomes neutral.^[3]
- Wash the combined organic phase with brine, then dry the organic layer with anhydrous Na_2SO_4 .^[3]
- Evaporate the solvent to dryness and purify the residue via silica gel column chromatography using a mixture of cyclohexane/ethyl acetate as the eluent to obtain the target product molecule.^[3]

Reactivity and Applications in Drug Development

The chemical reactivity of neopentylacetylene is dominated by its terminal alkyne functionality. The acetylenic proton is weakly acidic and can be deprotonated by strong bases to form a nucleophilic acetylidyde. This acetylidyde can then participate in various carbon-carbon bond-forming reactions.

The most prominent application of neopentylacetylene in drug development is its role as a key building block in the synthesis of terbinafine, a widely used antifungal medication.^{[1][2]} Terbinafine functions by inhibiting squalene epoxidase, an enzyme involved in the synthesis of ergosterol, an essential component of fungal cell membranes.^[8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 3,3-Dimethyl-1-butyne | 917-92-0 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]

- 4. spectrabase.com [spectrabase.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3,3-Dimethyl-1-butyne(917-92-0) 13C NMR [m.chemicalbook.com]
- 7. azooptics.com [azooptics.com]
- 8. Terbinafine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Neopentylacetylene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3377554#physical-and-chemical-properties-of-neopentylacetylene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com